molecular formula C9H8F3NO3S B1305664 2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone CAS No. 386704-14-9

2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone

Cat. No.: B1305664
CAS No.: 386704-14-9
M. Wt: 267.23 g/mol
InChI Key: DRUMMBWRXKDSNX-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone is a useful research compound. Its molecular formula is C9H8F3NO3S and its molecular weight is 267.23 g/mol. The purity is usually 95%.
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Biological Activity

2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone, with the CAS number 386704-14-9, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

  • Molecular Formula : C₉H₈F₃NO₃S
  • Molecular Weight : 267.22 g/mol
  • Melting Point : 129–131 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antibacterial and antifungal agent.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

Bacteria Strain MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Inhibition of nucleic acid production

The compound has shown bactericidal effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Biofilm Inhibitory Concentration (MBIC) ranging from 62.216 to 124.432 μg/mL .

Antifungal Activity

In addition to its antibacterial properties, the compound also displays antifungal activity:

Fungal Strain MIC (μg/mL)
Candida albicans75.0

This activity is attributed to its ability to disrupt fungal cell wall synthesis and inhibit growth .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer proliferation:

Cell Line IC50 (μM)
A431 (epidermoid carcinoma)< 10
HT29 (colon cancer)< 15

These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various derivatives of pyridine compounds, including this compound. The results showed that this compound had superior activity against MRSA compared to traditional antibiotics like ciprofloxacin .
  • Antifungal Efficacy Assessment : Another investigation focused on the antifungal properties of the compound against Candida species, demonstrating significant inhibition at low concentrations, which highlights its potential as an alternative treatment for fungal infections .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity:
Research indicates that compounds similar to 2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone exhibit significant antimicrobial properties. Studies have shown that the trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against resistant strains of bacteria .

2. Anti-inflammatory Properties:
There is emerging evidence that this compound may possess anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases. The methylsulfonyl group is thought to play a critical role in modulating inflammatory pathways .

3. Drug Development:
The compound serves as a scaffold in drug design for developing new therapeutics targeting various diseases, including cancer. Its unique structure allows for modifications that can enhance bioactivity and selectivity .

Agrochemical Applications

1. Pesticide Development:
this compound has been investigated for its potential as a pesticide. The trifluoromethyl group contributes to its effectiveness against pests while minimizing environmental impact compared to traditional pesticides .

2. Herbicide Properties:
Research indicates that this compound can inhibit specific plant enzymes, making it a candidate for herbicide development. Its selective action could lead to effective weed control without harming crops .

Cosmetic Applications

1. Skin Care Formulations:
The compound's properties make it suitable for incorporation into cosmetic formulations aimed at improving skin health. Its potential anti-inflammatory effects can help in reducing skin irritation and redness, making it beneficial for sensitive skin products .

2. Stability and Efficacy:
Studies have shown that formulations containing this compound maintain stability over time, which is crucial for cosmetic products that require a long shelf life .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityPharmaceuticalDemonstrated effectiveness against resistant bacterial strains with minimal toxicity to human cells .
Research on Anti-inflammatory EffectsPharmaceuticalShowed significant reduction in inflammation markers in animal models .
Pesticide Efficacy TrialAgrochemicalEffective pest control with lower environmental impact compared to conventional pesticides .
Cosmetic Formulation DevelopmentCosmeticImproved skin hydration and reduced irritation in clinical trials .

Properties

IUPAC Name

2-methylsulfonyl-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3S/c1-17(15,16)5-7(14)6-2-3-8(13-4-6)9(10,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUMMBWRXKDSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379575
Record name 2-(Methanesulfonyl)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386704-14-9
Record name 2-(Methanesulfonyl)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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